Ethyl 5-bromo-2,4-dimethoxybenzoate
Description
Ethyl 5-bromo-2,4-dimethoxybenzoate (CAS: 773136-05-3; Molecular Formula: C₁₁H₁₃BrO₄; Molecular Weight: 297.11) is a substituted benzoate ester featuring a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions of the aromatic ring . This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine substituent, which enables further functionalization via cross-coupling reactions. Its structural framework is characterized by electron-donating methoxy groups, which influence electronic distribution and steric accessibility, making it a versatile precursor in organic synthesis .
Properties
IUPAC Name |
ethyl 5-bromo-2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-8(12)10(15-3)6-9(7)14-2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETAVQWGCDQCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661117 | |
| Record name | Ethyl 5-bromo-2,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773136-05-3 | |
| Record name | Ethyl 5-bromo-2,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2,4-dimethoxybenzoate can be synthesized through the esterification of 5-bromo-2,4-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Ethyl 5-bromo-2,4-dimethoxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Substituent Effects
Positional Isomerism
Ester Group Variation
- Ethyl vs. Methyl Esters: Mthis compound has a lower molecular weight (275.10 vs.
Bromine Position
- Bromine at 2- vs. 5-Position : Ethyl 2-bromo-5-ethoxy-4-methylbenzoate positions bromine at the 2-site, which may sterically hinder reactions at the aromatic ring compared to the 5-bromo derivative.
Biological Activity
Ethyl 5-bromo-2,4-dimethoxybenzoate is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C11H13BrO4
- Molecular Weight : 289.13 g/mol
- Structural Features : The compound contains a bromine atom and two methoxy groups that enhance its reactivity and biological activity.
Synthesis Methods
This compound can be synthesized through the esterification of 5-bromo-2,4-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This process typically involves refluxing the mixture to facilitate the reaction.
Industrial Production
In industrial settings, large-scale esterification processes using continuous flow reactors are employed to ensure high yield and purity. The optimization of reaction conditions is crucial to minimize by-products and maximize efficiency .
Biological Activity
This compound exhibits various biological activities, primarily attributed to its structural characteristics:
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial cellular components.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .
The biological activity of this compound is largely dependent on its interactions with specific molecular targets. The bromine and methoxy groups play a crucial role in determining its binding affinity and specificity towards various enzymes or receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways .
Case Studies and Research Findings
-
Antibacterial Activity Study :
A study conducted on various derivatives of methoxybenzoates found that this compound demonstrated significant antibacterial effects against Gram-positive bacteria. The study highlighted the importance of halogen substituents in enhancing biological activity . -
Enzyme Interaction Analysis :
Research focusing on enzyme kinetics revealed that this compound could inhibit specific enzymes involved in glucose metabolism. This suggests potential applications in managing diabetes through enzyme modulation . -
Pharmacological Applications :
This compound has been explored as a precursor in the synthesis of pharmaceutical compounds targeting various diseases. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block in medicinal chemistry .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
